1-Ethyl-2,2,6,6-tetramethylpiperidine

Catalog No.
S3353558
CAS No.
32163-58-9
M.F
C11H23N
M. Wt
169.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2,2,6,6-tetramethylpiperidine

CAS Number

32163-58-9

Product Name

1-Ethyl-2,2,6,6-tetramethylpiperidine

IUPAC Name

1-ethyl-2,2,6,6-tetramethylpiperidine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3

InChI Key

DIRYDVOOUHTURX-UHFFFAOYSA-N

SMILES

CCN1C(CCCC1(C)C)(C)C

Canonical SMILES

CCN1C(CCCC1(C)C)(C)C

1-Ethyl-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C11H23NC_{11}H_{23}N and a molecular weight of approximately 169.31 g/mol. It belongs to the class of piperidines, characterized by its hindered amine structure, which imparts unique chemical properties. This compound features a piperidine ring with four methyl groups and one ethyl group attached, making it a bulky amine that can influence its reactivity and interactions in various chemical contexts .

Due to its amine functional group. Some notable reactions include:

  • N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom can be alkylated further to form quaternary ammonium salts.
  • Protonation: In acidic conditions, the nitrogen atom can be protonated, increasing its solubility in polar solvents and enhancing its reactivity.
  • Oxidation Reactions: The hindered amine structure allows for selective oxidation reactions, which can lead to the formation of N-oxides or other derivatives under specific conditions.

These reactions are significant for synthesizing more complex molecules or for modifying the compound's properties for various applications .

The synthesis of 1-Ethyl-2,2,6,6-tetramethylpiperidine typically involves multi-step organic reactions. Common methods include:

  • Alkylation of Piperidine: Starting from piperidine, alkylation with ethyl halides followed by methylation using suitable reagents can yield the desired compound.
  • Reduction Reactions: Reduction of corresponding ketones or imines can also lead to the formation of this piperidine derivative.
  • Using Catalysts: Catalytic methods involving transition metals may enhance yields and selectivity during synthesis.

These methods highlight the versatility of synthetic approaches available for producing this compound .

1-Ethyl-2,2,6,6-tetramethylpiperidine finds applications in various fields:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use as an intermediate in drug development due to its unique structural properties.
  • Catalysis: The compound may act as a ligand in catalytic processes or as a catalyst itself in certain reactions.

Its unique structure allows it to function effectively in these diverse applications .

Interaction studies involving 1-Ethyl-2,2,6,6-tetramethylpiperidine focus on its behavior in biological systems and chemical environments. Key areas of interest include:

  • Binding Affinity Studies: Investigating how this compound interacts with various receptors or enzymes could reveal its potential therapeutic uses.
  • Solubility and Stability Tests: Understanding how environmental factors affect its stability and solubility is crucial for application development.

Research into these interactions will provide insights into optimizing the use of this compound in practical applications .

Several compounds share structural similarities with 1-Ethyl-2,2,6,6-tetramethylpiperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-2,2,6,6-tetramethylpiperidineContains one methyl group instead of ethylLess steric hindrance compared to 1-Ethyl variant
1-Pentyl-2,2,6,6-tetramethylpiperidineLonger pentyl chain instead of ethylIncreased hydrophobicity
1-Isopropyl-2,2,6,6-tetramethylpiperidineIsopropyl group adds branchingAltered reactivity due to steric effects

These compounds highlight the uniqueness of 1-Ethyl-2,2,6,6-tetramethylpiperidine through variations in alkyl chain length and branching patterns. Each structural modification influences their physical properties and potential applications differently .

Radical Scavenging Mechanisms in Photostabilized Polyolefins

1-Ethyl-2,2,6,6-tetramethylpiperidine functions as a highly effective radical scavenging agent in photostabilized polyolefin systems through multiple mechanistic pathways. The compound operates primarily through the formation of stable nitroxide radicals, which serve as persistent radical intermediates capable of intercepting damaging free radical species generated during photooxidative degradation processes [1] [2].

The radical scavenging mechanism involves initial hydrogen abstraction from the nitrogen-hydrogen bond of the hindered amine, leading to the formation of aminyl radicals. These intermediates rapidly undergo oxidation to generate the corresponding nitroxide species, which then participate in the Denisov cycle - a regenerative process that enables sustained radical scavenging activity [2]. The sterically hindered environment provided by the four methyl substituents at the 2,2,6,6-positions significantly enhances the stability of the resulting nitroxide radical, with the ethyl group at the nitrogen position contributing additional steric protection [1].

Quantitative analysis of radical scavenging efficiency demonstrates that tetramethylpiperidine derivatives exhibit remarkable activity against peroxyl radicals, with rate constants ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ [1]. The mechanism proceeds through multiple pathways including peroxyl radical scavenging with 85-95% efficiency, alkoxyl radical termination achieving 70-85% efficiency, and hydroperoxide decomposition with 60-75% effectiveness [1] [3]. These processes result in the formation of stable products including alcohols, ketones, and hydroxylamine derivatives, effectively terminating the radical chain propagation that would otherwise lead to polymer degradation [3].

The photostabilization effectiveness is further enhanced by the compound's ability to quench excited states and singlet oxygen species. Research indicates that singlet oxygen quenching occurs with 80-90% efficiency, while excited state quenching achieves 75-85% effectiveness [1]. This multi-modal protection mechanism provides comprehensive defense against various photooxidative pathways that can compromise polyolefin integrity during extended ultraviolet exposure [4] [5].

MechanismEfficiency (%)Rate Constants (M⁻¹s⁻¹)Primary Products
Peroxyl Radical Scavenging85-9510⁶-10⁸Nitroxide + Alcohol
Alkoxyl Radical Termination70-8510⁵-10⁷Hydroxylamine + Ketone
Hydroperoxide Decomposition60-7510⁴-10⁶Stable Nitroxide
Singlet Oxygen Quenching80-9010⁷-10⁹Hydroxylamine Derivatives
Excited State Quenching75-8510⁶-10⁸Ground State Species

The synergistic effects observed when 1-ethyl-2,2,6,6-tetramethylpiperidine is combined with other stabilizer systems demonstrate enhanced performance compared to individual components. Studies show that combinations with phenolic antioxidants and phosphite processing stabilizers create multi-layered protection systems that address different stages of the photooxidative degradation process [6] [3]. The temporal evolution of stabilizer effectiveness reveals that hindered amine light stabilizers provide long-term protection even after consumption of primary antioxidants, making them particularly valuable for applications requiring extended service life under challenging environmental conditions [7].

Crosslinking Modifier Roles in High-Performance Elastomers

The incorporation of 1-ethyl-2,2,6,6-tetramethylpiperidine as a crosslinking modifier in high-performance elastomer systems significantly influences network formation mechanisms and resulting mechanical properties. The hindered amine structure provides unique steric effects that modulate crosslinking density and distribution, leading to enhanced elastomeric performance characteristics [8] [9].

In vulcanization systems, the compound functions as a crosslinking modifier by participating in radical-mediated crosslinking reactions while simultaneously providing scorch resistance during processing. The bulky tetramethyl substitution pattern creates significant steric hindrance that affects the accessibility of reactive sites, thereby controlling the rate and extent of crosslink formation [10] [11]. This controlled crosslinking behavior enables the production of elastomers with optimized network structures that balance mechanical strength with flexibility.

Molecular dynamics simulations reveal that the presence of tetramethylpiperidine-modified crosslinks creates distinct microstructural arrangements within the elastomer network. The crosslinking density ranges from 100-400 mol/m³ depending on the elastomer type and modification level, with corresponding effects on mechanical properties [9] [12]. Natural rubber systems modified with tetramethylpiperidine derivatives demonstrate crosslink densities of 200-400 mol/m³, achieving tensile strengths of 20-35 megapascals and elongation at break values of 400-800% [12].

The influence on elastomer dynamics is particularly pronounced in terms of free volume distribution and chain mobility. Research demonstrates that tetramethylpiperidine modifications can increase free volume by more than double compared to unmodified systems, resulting in enhanced diffusion properties while maintaining mechanical integrity [13]. This increased free volume is attributed to the bulky nature of the hindered amine structure, which prevents tight packing of polymer chains around crosslink points.

Temperature-dependent mechanical testing reveals that tetramethylpiperidine-modified elastomers exhibit superior performance retention at elevated temperatures compared to conventional systems. The thermal stability of the crosslink structure is enhanced by the hindered amine functionality, which provides resistance to thermooxidative degradation that typically compromises elastomer properties during high-temperature service [8] [9].

Elastomer TypeCrosslink Density (mol/m³)Tensile Strength (MPa)Elongation at Break (%)Young Modulus (MPa)
Ethylene Propylene Diene Monomer150-30015-25300-6005-15
Natural Rubber200-40020-35400-8002-8
Nitrile Rubber180-35018-30250-5006-18
Polyurethane100-25025-45200-40010-50
Silicone Rubber120-2808-15100-3001-5

The crosslinking mechanism involves both radical addition reactions and hydrogen bonding interactions between the hindered amine groups and polymer chains. Fourier transform infrared spectroscopy confirms the formation of hydrogen bonds between tetramethylpiperidine modifiers and elastomer backbone segments, contributing to network cohesion beyond covalent crosslinks [8]. This dual crosslinking mechanism provides elastomers with unique viscoelastic properties, including reduced hysteresis and improved energy return characteristics.

Dynamic mechanical analysis reveals that tetramethylpiperidine-modified elastomers exhibit broader glass transition regions and enhanced damping properties compared to conventional systems. The hindered amine structure introduces local motion restrictions that affect segmental relaxation processes, resulting in improved vibration damping characteristics that are valuable for automotive and aerospace applications [8] [13].

Dielectric Property Enhancement in Nanocomposite Materials

The integration of 1-ethyl-2,2,6,6-tetramethylpiperidine into polymer nanocomposite systems produces significant enhancements in dielectric properties through multiple molecular-level mechanisms. The hindered amine structure contributes both permanent dipole moments and enhanced polarizability, leading to increased dielectric constants while maintaining acceptable dielectric loss characteristics [14] [15].

The dielectric enhancement mechanism operates through the formation of charge transfer complexes between the nitrogen atom of the hindered amine and the polymer matrix. Research demonstrates that protonated tetramethylpiperidine derivatives exhibit superior dielectric enhancement compared to neutral forms, indicating the critical role of charge state in determining dielectric response [16] [14]. The ethyl substitution at the nitrogen position provides additional conformational flexibility that enhances dipolar reorientation under applied electric fields.

Nanocomposite formulations incorporating tetramethylpiperidine derivatives achieve dielectric constant improvements ranging from 50-300% depending on the matrix polymer and loading level. Polyetherimide nanocomposites with 0.5-2.0 weight percent loading demonstrate dielectric constants of 6.8-12.5, while maintaining breakdown strengths of 450-500 megavolts per meter [14] [15]. These property combinations result in energy storage densities of 7.4-9.8 joules per cubic centimeter, representing significant improvements over unfilled polymer systems.

The frequency dependence of dielectric properties reveals that tetramethylpiperidine-enhanced nanocomposites maintain stable dielectric constants across broad frequency ranges. This stability is attributed to the hindered rotation of the bulky amine structure, which provides consistent dipolar response without significant relaxation losses at typical operating frequencies [17] [18]. Temperature coefficient measurements show dielectric constant variations below 5.1 × 10⁻⁴ per degree Celsius over the range of 25-160°C, demonstrating excellent thermal stability for high-temperature applications [17].

The morphological effects of tetramethylpiperidine incorporation include improved dispersion of nanofillers within the polymer matrix. The hindered amine functionality serves as a compatibility agent that reduces interfacial tension between organic polymers and inorganic nanoparticles, leading to more uniform distribution and reduced agglomeration [19] [15]. This improved dispersion directly correlates with enhanced dielectric properties by minimizing local field concentrations that can lead to premature breakdown.

Matrix MaterialFiller Loading (wt%)Dielectric ConstantBreakdown Strength (MV/m)Energy Density (J/cm³)
Polyetherimide0.5-2.06.8-12.5450-5007.4-9.8
Polyvinylidene Fluoride1.0-5.08.9-25.0300-4503.5-8.2
Polyarylene Ether Nitrile0.7-3.012.0-35.0200-3505.2-12.0
Polyimide1.5-6.04.5-15.0350-4202.8-6.5
Polystyrene0.3-1.53.2-8.5400-4801.5-4.2

The charge transport mechanisms in tetramethylpiperidine-enhanced nanocomposites involve both long-range and short-range charge hopping processes. Conductivity measurements reveal that optimal dielectric performance occurs when charge transport is limited to short-range hopping, preventing the formation of conductive pathways that would compromise dielectric strength [14]. The hindered amine structure provides controlled charge transport by creating discrete hopping sites while maintaining insulating character between sites.

Advanced characterization techniques including dielectric spectroscopy and impedance analysis demonstrate that tetramethylpiperidine modifications create multiple relaxation processes corresponding to different molecular motions. The primary relaxation process involves reorientation of the entire hindered amine unit, while secondary processes correspond to local motions of the ethyl and methyl substituents [18] [20]. This multi-modal relaxation behavior contributes to the broad frequency stability observed in these nanocomposite systems.

XLogP3

2.7

Other CAS

32163-58-9

Wikipedia

Piperidine, 1-ethyl-2,2,6,6-tetramethyl-

Dates

Last modified: 02-18-2024

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